Shpmp-angiotensin II

Description

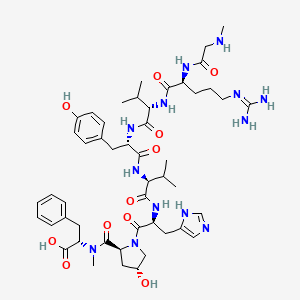

Angiotensin II is a peptide hormone critical in regulating blood pressure and fluid balance via the renin-angiotensin-aldosterone system (RAAS). Shpmp-angiotensin II, a synthetic analog or modified form of angiotensin II, is hypothesized to exhibit unique receptor-binding properties or enhanced stability compared to endogenous angiotensin II.

Properties

CAS No. |

53819-93-5 |

|---|---|

Molecular Formula |

C49H71N13O11 |

Molecular Weight |

1018.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H71N13O11/c1-27(2)40(59-42(66)34(56-39(65)24-52-5)13-10-18-54-49(50)51)44(68)57-35(19-30-14-16-32(63)17-15-30)43(67)60-41(28(3)4)45(69)58-36(21-31-23-53-26-55-31)46(70)62-25-33(64)22-37(62)47(71)61(6)38(48(72)73)20-29-11-8-7-9-12-29/h7-9,11-12,14-17,23,26-28,33-38,40-41,52,63-64H,10,13,18-22,24-25H2,1-6H3,(H,53,55)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,60,67)(H,72,73)(H4,50,51,54)/t33-,34+,35+,36+,37+,38+,40+,41+/m1/s1 |

InChI Key |

NDGCQRDOIWRPFJ-FNVUWGPDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3C[C@@H](C[C@H]3C(=O)N(C)[C@@H](CC4=CC=CC=C4)C(=O)O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CC(CC3C(=O)N(C)C(CC4=CC=CC=C4)C(=O)O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Shpmp-angiotensin II is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid in the sequence.

Repetition: of deprotection and coupling steps until the peptide is complete.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Shpmp-angiotensin II undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and activity.

Reduction: Often used to break disulfide bonds within the peptide.

Substitution: Involves replacing one amino acid with another to study structure-activity relationships

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HATU or DIC

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity, which are useful for studying the structure-function relationship of this compound .

Scientific Research Applications

Shpmp-angiotensin II has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.

Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, including hypertension and heart failure.

Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

Shpmp-angiotensin II exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on the surface of target cells. This binding activates a cascade of intracellular signaling pathways, leading to:

Vasoconstriction: Narrowing of blood vessels.

Aldosterone release: Increases sodium and water retention.

Sympathetic activation: Enhances the release of norepinephrine

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs and inhibitors of angiotensin II include:

Key Findings :

- The free acid form of angiotensin II demonstrates higher receptor-binding efficacy than the amide form, as shown by antiangiotensin neutralization assays (P < 0.01) .

- Synthetic compounds like Icariside II and PKCε inhibitors target downstream angiotensin II signaling pathways, offering alternative therapeutic strategies .

Clinical Efficacy Comparisons

Clinical studies comparing angiotensin II-targeting therapies reveal differences in outcomes:

| Parameter | Shpmp-Angiotensin II (Hypothetical) | ARNI (Sacubitril/Valsartan) | ACE Inhibitors (e.g., Lisinopril) |

|---|---|---|---|

| NT-Pro BNP Reduction | Not reported | Significant (P = 0.03) | Moderate (P > 0.05) |

| Lactate Dehydrogenase (LDH) | Not reported | Lower (P = 0.036) | No significant change |

| Hospitalization Duration | Not reported | 7.4 ± 1.93 days | 8.07 ± 2.267 days |

| Mechanism of Action | Receptor modulation | Dual ARB/neprilysin inhibition | ACE enzyme inhibition |

Source : Comparative clinical trial data from .

Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.